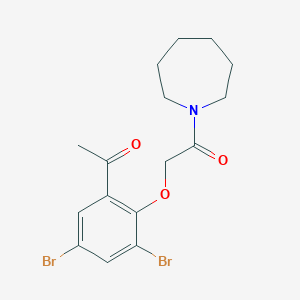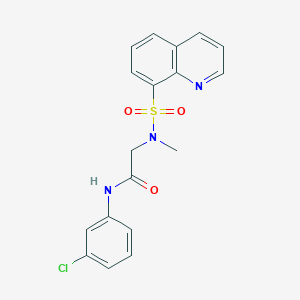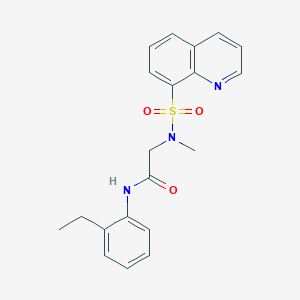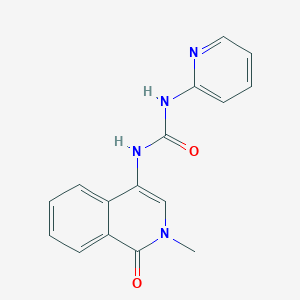![molecular formula C19H25N3OS B7478837 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylamino group, a propylamino group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-(dimethylamino)propylamine with 2-phenylsulfanylbenzoyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino and propylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenylsulfanyl group may also play a role in modulating the compound’s biological effects by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the phenylsulfanyl and acetamide moieties.
N-(2-phenylsulfanylphenyl)acetamide: Similar structure but without the dimethylamino and propylamino groups.
Uniqueness
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino and phenylsulfanyl groups allows for a diverse range of interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-22(2)14-8-13-20-15-19(23)21-17-11-6-7-12-18(17)24-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXZWECYBAOLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC(=O)NC1=CC=CC=C1SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)



![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine](/img/structure/B7478795.png)

![1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)

![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)
![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)


